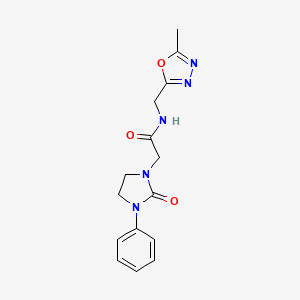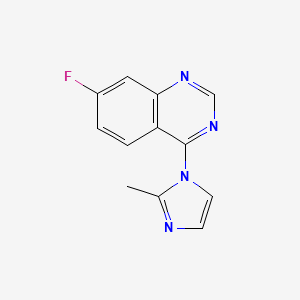
N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide, is a novel molecule that incorporates several heterocyclic moieties, such as 1,3,4-oxadiazole and imidazolidinone. These structural features are often associated with a variety of biological activities, making such compounds interesting targets for pharmaceutical research.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a similar 1,3,4-oxadiazole derivative containing a benzimidazole moiety was synthesized through a multi-step reaction starting with a hydrazide and carbon disulfide, followed by a reaction with N-phenyl-2-chloro-acetamide . Although the exact synthesis of the compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of the related compound was elucidated using various techniques, including elemental analysis, infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) . The NMR study was particularly detailed, assigning signals for both trans and cis isomers and calculating coupling constants and tautomeric ratios. For the compound , similar analytical techniques would likely be employed to confirm its structure and to study its isomeric forms, if any.
Chemical Reactions Analysis
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- A novel compound with the 1,3,4-oxadiazole derivative containing the benzimidazole moiety was synthesized, demonstrating the utility of N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide in the synthesis of complex organic compounds. This synthesis process was characterized using NMR techniques, offering insights into the molecular structure and potential applications in material science and organic chemistry (Li Ying-jun, 2012).
Antimicrobial and Antifungal Activities
- Research on derivatives of 1,3,4-oxadiazole, including structures similar to this compound, has shown significant antimicrobial and antifungal properties. These compounds were effective against various Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus fumigatus and Candida albicans, suggesting potential applications in developing new antimicrobial agents (Poonam Devi, M. Shahnaz, D. Prasad, 2022).
Anticancer Activity
- Certain 1,3,4-oxadiazole derivatives have been investigated for their potential anticancer activities. These compounds have shown to inhibit the growth of cancer cells, including lung cancer cell lines, highlighting the therapeutic potential of this compound in oncology research (Ishan I Panchal, R. Rajput, Ashish D. Patel, 2020).
Pharmacological Potential
- The pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives, including compounds with structural similarities to this compound, demonstrated a range of biological activities. These activities include tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, indicating a broad spectrum of potential medicinal applications (M. Faheem, 2018).
Propriétés
IUPAC Name |
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-11-17-18-14(23-11)9-16-13(21)10-19-7-8-20(15(19)22)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFYQSRKGLDUDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)CN2CCN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-fluoro-4-methylphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B3016931.png)
![4-{4-[(4-Methyl-2-phenylpiperazin-1-yl)carbonyl]phenyl}-6-piperidin-1-ylpyrimidine](/img/structure/B3016932.png)
![methyl 2-({[3-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
![2-(2-methylbenzyl)-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3016934.png)
![2-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B3016935.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(trifluoromethoxy)benzamide](/img/structure/B3016941.png)


![3-isopentyl-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3016947.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B3016949.png)
